3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide
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Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide is a complex organic compound known for its antioxidant properties. It is widely used in various industrial applications, including as a stabilizer in polymers and as an intermediate in pharmaceutical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide typically involves multiple steps. One common method starts with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then subjected to a series of reactions including amination, acylation, and methylation to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in batch reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed as a stabilizer in various industrial products, including plastics and lubricants.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The phenolic hydroxyl group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
- 3,5-di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-di-tert-butyl-4-hydroxybenzoic acid
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Uniqueness
Compared to similar compounds, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide offers enhanced stability and a broader range of applications due to its complex structure and multiple functional groups .
Properties
Molecular Formula |
C34H44N2O4 |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-methoxyanilino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide |
InChI |
InChI=1S/C34H44N2O4/c1-22-10-13-24(14-11-22)30(32(39)35-25-15-17-26(40-9)18-16-25)36(8)29(37)19-12-23-20-27(33(2,3)4)31(38)28(21-23)34(5,6)7/h10-11,13-18,20-21,30,38H,12,19H2,1-9H3,(H,35,39) |
InChI Key |
XQUQFXVTTHEYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(C)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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